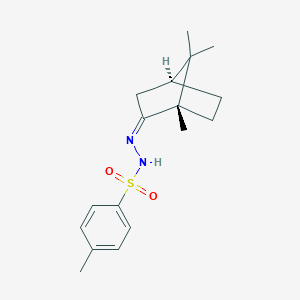
(1S)-(-)-Camphor p-tosylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-(-)-Camphor p-tosylhydrazone, also known as CTH, is a chiral auxiliary compound that has been extensively used in organic chemistry. It is a white crystalline solid with a molecular weight of 329.43 g/mol and a melting point of 184-187 °C. CTH is widely used as a chiral auxiliary in asymmetric synthesis and has gained significant attention in recent years due to its unique properties.
Mecanismo De Acción
The mechanism of action of (1S)-(-)-Camphor p-tosylhydrazone involves the formation of a diastereomeric complex between the chiral auxiliary and the substrate. This complex undergoes a range of reactions, including nucleophilic addition, reduction, and oxidation, to give the desired product. The use of (1S)-(-)-Camphor p-tosylhydrazone as a chiral auxiliary enhances the selectivity of these reactions, enabling the production of enantiomerically pure compounds.
Efectos Bioquímicos Y Fisiológicos
(1S)-(-)-Camphor p-tosylhydrazone has no known biochemical or physiological effects. It is a synthetic compound that is used solely as a chiral auxiliary in organic chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (1S)-(-)-Camphor p-tosylhydrazone as a chiral auxiliary has several advantages. It is a readily available and inexpensive compound that is easy to synthesize. (1S)-(-)-Camphor p-tosylhydrazone also exhibits high enantiomeric purity, which simplifies the synthesis of enantiomerically pure compounds. However, the use of (1S)-(-)-Camphor p-tosylhydrazone also has some limitations. It is not suitable for all types of reactions, and its use may result in low yields or selectivity in some cases.
Direcciones Futuras
For research include the development of new synthetic methods for (1S)-(-)-Camphor p-tosylhydrazone and the exploration of its use in new types of reactions. Additionally, the use of (1S)-(-)-Camphor p-tosylhydrazone in the synthesis of complex natural products and pharmaceuticals is an area of active research. The development of new chiral ligands and catalysts based on (1S)-(-)-Camphor p-tosylhydrazone is also an area of interest. Overall, the use of (1S)-(-)-Camphor p-tosylhydrazone as a chiral auxiliary is likely to continue to be an important tool in organic chemistry research.
Métodos De Síntesis
The synthesis of (1S)-(-)-Camphor p-tosylhydrazone involves the reaction between camphor and p-toluenesulfonyl hydrazide in the presence of a catalytic amount of acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to give the desired product. The use of (1S)-(-)-Camphor p-tosylhydrazone as a chiral auxiliary is highly advantageous due to its ease of synthesis and high enantiomeric purity.
Aplicaciones Científicas De Investigación
(1S)-(-)-Camphor p-tosylhydrazone has been extensively used in asymmetric synthesis as a chiral auxiliary. It has been employed in the synthesis of a wide range of chiral compounds, including natural products, pharmaceuticals, and agrochemicals. (1S)-(-)-Camphor p-tosylhydrazone has also been used in the synthesis of chiral ligands and catalysts for asymmetric transformations. The use of (1S)-(-)-Camphor p-tosylhydrazone as a chiral auxiliary has significantly simplified the synthesis of chiral compounds and has enabled the production of enantiomerically pure compounds.
Propiedades
Número CAS |
123408-99-1 |
|---|---|
Nombre del producto |
(1S)-(-)-Camphor p-tosylhydrazone |
Fórmula molecular |
C17H24N2O2S |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
4-methyl-N-[(Z)-[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C17H24N2O2S/c1-12-5-7-14(8-6-12)22(20,21)19-18-15-11-13-9-10-17(15,4)16(13,2)3/h5-8,13,19H,9-11H2,1-4H3/b18-15-/t13-,17+/m0/s1 |
Clave InChI |
DPXSCASCDWIKEX-TZZOIZJYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C[C@@H]3CC[C@]2(C3(C)C)C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CCC2(C3(C)C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CCC2(C3(C)C)C |
Pictogramas |
Irritant |
Sinónimos |
(1S)-(-)-CAMPHOR P-TOSYLHYDRAZONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



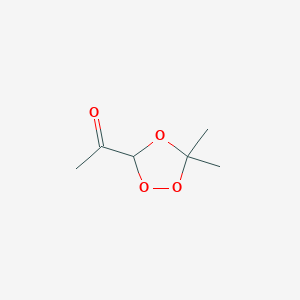
acetate](/img/structure/B56186.png)
![2,6-Bis[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B56189.png)
![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)
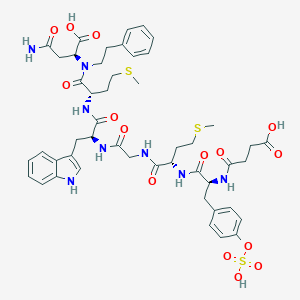
![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)
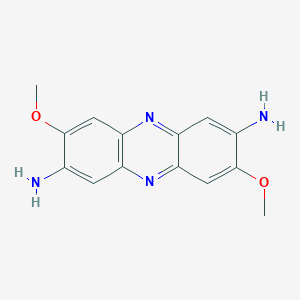
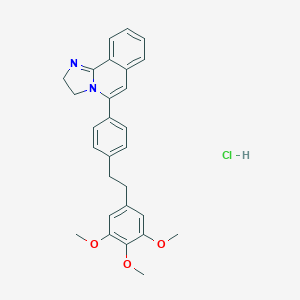
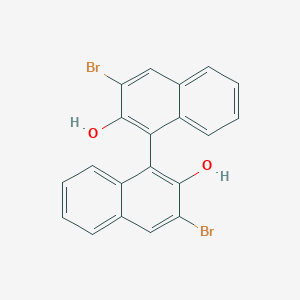

![2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B56208.png)
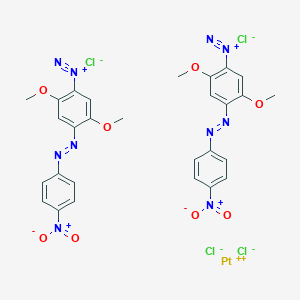
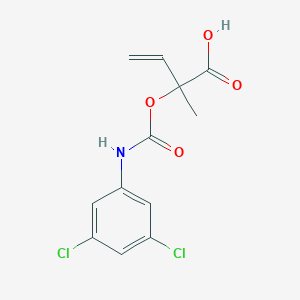
![[(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B56212.png)